molecular formula C22H25N5O4 B11246825 N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine

N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B11246825
M. Wt: 423.5 g/mol
InChI Key: BSIDVHHVEYQKII-UHFFFAOYSA-N
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Description

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a cyclopentyl group, and a benzodioxin moiety

Properties

Molecular Formula

C22H25N5O4

Molecular Weight

423.5 g/mol

IUPAC Name

N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclopentyl]-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C22H25N5O4/c1-28-17-8-6-16(14-19(17)29-2)27-21(24-25-26-27)22(9-3-4-10-22)23-15-5-7-18-20(13-15)31-12-11-30-18/h5-8,13-14,23H,3-4,9-12H2,1-2H3

InChI Key

BSIDVHHVEYQKII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC5=C(C=C4)OCCO5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Benzodioxin Moiety: The benzodioxin ring is formed through an intramolecular cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or acyl group.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound could be used as a probe to study biological processes at the molecular level.

Mechanism of Action

The mechanism by which N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE exerts its effects would depend on its specific molecular targets and pathways involved. For example, if the compound is used as a drug, it might interact with a particular enzyme or receptor, modulating its activity and thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is unique due to its combination of a tetrazole ring, a cyclopentyl group, and a benzodioxin moiety. This unique structure may confer specific properties that are not found in other similar compounds, making it a valuable target for further research and development.

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